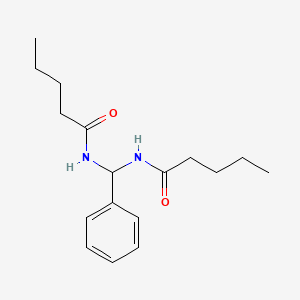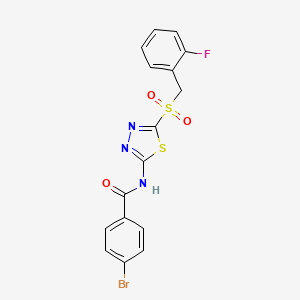amine](/img/structure/B12204364.png)
[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl](3-chloro-2-methylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine is an organic compound with a complex structure that includes chloro, ethoxy, methyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine typically involves multiple steps, including the introduction of chloro, ethoxy, and sulfonyl groups to the phenyl rings. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: Introduction of chloro groups using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: Introduction of ethoxy groups using ethyl iodide and a base such as potassium carbonate.
Sulfonylation: Introduction of sulfonyl groups using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide for nucleophilic substitution, sulfuric acid for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The chloro and ethoxy groups may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylmethanol
- (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylethane
Uniqueness
(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, is known for its strong electron-withdrawing effects, which can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H17Cl2NO3S |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-chloro-N-(3-chloro-2-methylphenyl)-2-ethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-4-22-15-8-10(2)13(18)9-16(15)23(20,21)19-14-7-5-6-12(17)11(14)3/h5-9,19H,4H2,1-3H3 |
InChI Key |
XYVBPRVACUKRSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12204291.png)
methanone](/img/structure/B12204294.png)
![methyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B12204298.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12204303.png)

![(7Z)-3-cyclopropyl-7-(2,3-dimethoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12204328.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12204338.png)
![N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12204348.png)

![(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B12204355.png)
![(5Z)-5-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12204356.png)
![5-benzoyl-6-(4-methoxyphenyl)-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12204368.png)
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,5-dimethylbenzyl)oxy]phenol](/img/structure/B12204373.png)
![(4E)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12204388.png)
